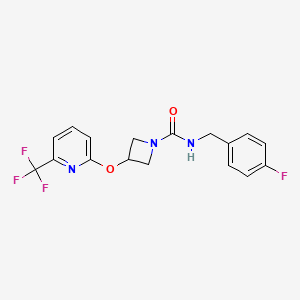

![molecular formula C17H12ClFN2O2 B2740437 1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 895651-09-9](/img/structure/B2740437.png)

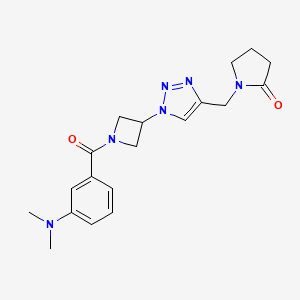

1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione, also known as CFMP, is a pyrazine derivative that has been extensively studied for its potential therapeutic applications. CFMP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the biosynthesis of pyrimidine nucleotides. DHODH inhibition has been shown to have anti-inflammatory, immunomodulatory, and antiproliferative effects, making CFMP a promising candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Gastroesophageal Reflux Disease (GERD) Treatment

TAK-438 was selected as a drug candidate for treating GERD, a condition characterized by acid reflux from the stomach into the esophagus. Unlike traditional proton pump inhibitors (PPIs), TAK-438 exhibits more potent efficacy and longer duration of action. It inhibits the H⁺,K⁺-ATPase enzyme, reducing gastric acid secretion and providing relief to GERD patients .

Peptic Ulcer Therapy

Peptic ulcers, caused by Helicobacter pylori infection or excessive acid production, can be debilitating. TAK-438’s potent acid-blocking properties make it a promising therapeutic option for peptic ulcers. Its extended duration of action ensures sustained relief for patients .

Acid-Related Diseases Beyond GERD and Ulcers

TAK-438’s versatility extends beyond GERD and peptic ulcers. It may be effective in managing other acid-related conditions, such as Zollinger-Ellison syndrome, gastritis, and stress-induced mucosal damage .

Potassium-Competitive Acid Blocker (P-CAB) Research

TAK-438 belongs to a class of P-CABs that selectively inhibit the H⁺,K⁺-ATPase pump in the stomach lining. Researchers continue to explore its mechanism of action and potential applications in acid-related disorders .

Chemical Synthesis and Medicinal Chemistry

Scientists study TAK-438’s structure-activity relationship (SAR) to optimize its pharmacological properties. Its pyrrole scaffold and fluorinated phenyl groups contribute to its potency and selectivity. Researchers aim to design novel derivatives with improved efficacy and safety profiles .

Organic Synthesis and Boron Chemistry

TAK-438 contains a boron atom (trifluoroborate group). Boron-containing compounds play crucial roles in organic synthesis, catalysis, and materials science. Researchers investigate TAK-438’s reactivity and explore its potential as a building block for other boron-based molecules .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c18-13-5-3-6-14(10-13)21-9-8-20(16(22)17(21)23)11-12-4-1-2-7-15(12)19/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYUYYVJUQPOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

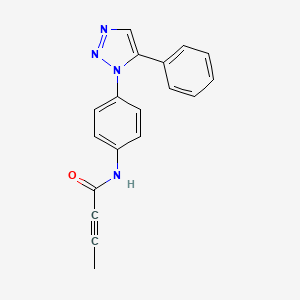

![1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2740358.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2740367.png)

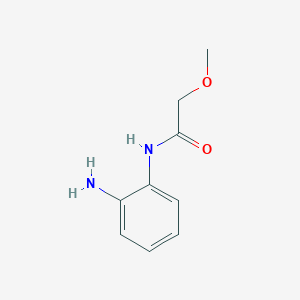

![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)

![2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2740372.png)

![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)

![4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2740377.png)